2,3-dimethoxy-6-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]benzoic acid
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Overview
Description
2,3-Dimethoxy-6-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxy groups, a nitrophenyl group, and a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-6-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]benzoic acid typically involves the reaction of 2,3-dimethoxybenzoic acid with 3-nitrobenzoyl hydrazine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-6-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require strong acids or bases and specific catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.
Scientific Research Applications
2,3-Dimethoxy-6-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-6-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzoic acid: A simpler analog with similar structural features but lacking the nitrophenyl and hydrazinylidene groups.
3-Acetoxy-2-methylbenzoic acid: Another related compound with different substituents on the benzene ring.
Uniqueness
2,3-Dimethoxy-6-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]benzoic acid is unique due to its combination of methoxy, nitrophenyl, and hydrazinylidene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H15N3O7 |
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Molecular Weight |
373.3 g/mol |
IUPAC Name |
2,3-dimethoxy-6-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C17H15N3O7/c1-26-13-7-6-11(14(17(22)23)15(13)27-2)9-18-19-16(21)10-4-3-5-12(8-10)20(24)25/h3-9H,1-2H3,(H,19,21)(H,22,23)/b18-9+ |
InChI Key |
LMMSTEBQYVEOSA-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O)OC |
Origin of Product |
United States |
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